Cas no 2361656-02-0 (N-4-(N-methylpropanamido)phenylprop-2-enamide)

N-4-(N-methylpropanamido)phenylprop-2-enamide is a specialized acrylamide derivative designed for applications in polymer chemistry and advanced material synthesis. Its structure incorporates both amide and acrylate functionalities, enabling reactivity in free-radical polymerization processes. The compound's key advantages include its ability to act as a crosslinking agent, enhancing the mechanical and thermal stability of resulting polymers. The N-methylpropanamido group contributes to improved solubility in organic solvents, facilitating processing in formulations. This monomer is particularly useful in the development of high-performance coatings, adhesives, and functionalized hydrogels, where controlled polymerization and tailored material properties are critical. Its stability under storage conditions further ensures consistent performance in industrial applications.
N-4-(N-methylpropanamido)phenylprop-2-enamide structure
2361656-02-0 structure
Product name:N-4-(N-methylpropanamido)phenylprop-2-enamide
CAS No:2361656-02-0
MF:C13H16N2O2
MW:232.278343200684
CID:5968786
PubChem ID:139018866

N-4-(N-methylpropanamido)phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(N-methylpropanamido)phenylprop-2-enamide
    • EN300-26573681
    • Z3024771016
    • 2361656-02-0
    • N-[4-(N-methylpropanamido)phenyl]prop-2-enamide
    • N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide
    • Inchi: 1S/C13H16N2O2/c1-4-12(16)14-10-6-8-11(9-7-10)15(3)13(17)5-2/h4,6-9H,1,5H2,2-3H3,(H,14,16)
    • InChI Key: VGFPTCRBVMZDST-UHFFFAOYSA-N
    • SMILES: O=C(CC)N(C)C1C=CC(=CC=1)NC(C=C)=O

Computed Properties

  • Exact Mass: 232.121177757g/mol
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.4Ų

N-4-(N-methylpropanamido)phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26573681-0.05g
N-[4-(N-methylpropanamido)phenyl]prop-2-enamide
2361656-02-0 90%
0.05g
$246.0 2023-11-13

Additional information on N-4-(N-methylpropanamido)phenylprop-2-enamide

N-4-(N-methylpropanamido)phenylprop-2-enamide (CAS No. 2361656-02-0): A Comprehensive Overview

N-4-(N-methylpropanamido)phenylprop-2-enamide (CAS No. 2361656-02-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name N-(4-(N-methylpropanamido)phenyl)acrylamide, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The molecular structure of N-4-(N-methylpropanamido)phenylprop-2-enamide consists of an acrylamide moiety attached to a substituted phenyl ring. The presence of the N-methylpropanamido group on the phenyl ring imparts specific chemical and biological properties to the molecule. This structure is particularly interesting due to its potential for modulating various biological pathways, making it a valuable candidate for drug discovery and development.

In terms of chemical synthesis, N-4-(N-methylpropanamido)phenylprop-2-enamide can be prepared through a series of well-defined steps. One common approach involves the reaction of 4-(N-methylpropanamido)aniline with acryloyl chloride in the presence of a base such as triethylamine. This method yields the desired product with high purity and yield, making it suitable for large-scale production and further research.

Recent studies have explored the biological activities of N-4-(N-methylpropanamido)phenylprop-2-enamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The mechanism of action involves binding to the active site of the enzyme, thereby preventing its catalytic activity and potentially slowing disease progression.

Another area of interest is the anti-inflammatory properties of N-4-(N-methylpropanamido)phenylprop-2-enamide. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-4-(N-methylpropanamido)phenylprop-2-enamide have also been investigated. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a drug candidate. Specifically, it demonstrates good oral bioavailability and a reasonable half-life in vivo, making it suitable for chronic administration.

Clinical trials are currently underway to evaluate the safety and efficacy of N-4-(N-methylpropanamido)phenylprop-2-enamide in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings pave the way for further clinical development and potential approval as a new therapeutic agent.

In conclusion, N-4-(N-methylpropanamido)phenylprop-2-enamide (CAS No. 2361656-02-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs.

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